N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide
Description
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-8-12(18)16-13-10(2)15-11-7-5-6-9-17(11)14(13)19/h5-7,9H,3-4,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAODXZYVPMSWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C2C=CC=CN2C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with pentanamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-HIV agent due to its ability to inhibit viral enzymes.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide involves its interaction with specific molecular targets. For instance, it can bind to viral enzymes and inhibit their activity, thereby preventing viral replication. The compound’s structure allows it to chelate metal ions, which is crucial for its inhibitory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide typically share the pyrido[1,2-a]pyrimidin-4-one scaffold but differ in substituents at positions 2, 3, or 5. Below is a detailed comparison based on molecular features, physicochemical properties, and research findings.
Structural and Molecular Comparisons
Physicochemical and Functional Differences
- Solubility and Bioavailability: The pentanamide chain in the main compound likely enhances solubility in non-polar environments compared to the rigid benzamide derivatives (e.g., 4-iodobenzamide ). However, bulky substituents like 3,3-diphenylpropanamide may reduce aqueous solubility due to increased hydrophobicity.
- Biological Interactions :
Biological Activity
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide is a heterocyclic compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H16N4O2 |
| Molecular Weight | 248.29 g/mol |
| CAS Number | 904824-97-1 |
The structural features of this compound include a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the pentanamide group is significant as it may influence the compound's interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves a multi-step process:
- Formation of the Pyrido[1,2-a]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pentanamide Group : The amide moiety can be introduced via coupling reactions with suitable acyl chlorides under basic conditions.
Antimicrobial Activity
Research has indicated that compounds related to the pyrido[1,2-a]pyrimidine series exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In vitro tests have reported minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| N-(2-methyl-4-oxo...) | 10 | E. coli |
| N-(2-methyl-4-oxo...) | 15 | S. aureus |
| N-(2-methyl-4-oxo...) | 12 | M. tuberculosis |
These results indicate that modifications to the core structure can enhance or diminish antimicrobial efficacy.
Anticancer Activity
The anticancer potential of pyrido[1,2-a]pyrimidines has also been explored extensively. Compounds in this class have been found to inhibit various cancer cell lines through different mechanisms such as apoptosis induction and cell cycle arrest.
A study evaluating the cytotoxic effects on human cancer cell lines reported:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5 | Apoptosis |
| MCF7 | 8 | Cell Cycle Arrest |
| A549 | 7 | Inhibition of Proliferation |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrido[1,2-a]pyrimidine core can lead to significant changes in potency and selectivity against different biological targets.
Key findings from SAR studies include:
- Substitution at Position 3 : Enhancements in antimicrobial activity were noted when specific substituents were introduced at this position.
- Amide Modifications : Variations in the amide chain length and branching significantly affected anticancer activity.
Study 1: Antimicrobial Evaluation
A comprehensive evaluation of several derivatives demonstrated that compounds with longer alkyl chains exhibited improved antibacterial activity against resistant strains of bacteria .
Study 2: Anticancer Mechanisms
Research involving human cancer cell lines revealed that certain derivatives led to significant apoptosis via mitochondrial pathways, suggesting potential for development as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide?
Methodological Answer: The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves:
- Core Formation : Condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds (e.g., pentanamide precursors) under acidic or basic conditions. For example, cyclization via microwave-assisted heating (80–120°C) in ethanol/toluene mixtures improves yield and purity .
- Functionalization : Post-cyclization acylation using pentanoyl chloride in the presence of triethylamine (TEA) as a base. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
Q. How can the structural identity of this compound be validated?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : H and C NMR to confirm substitution patterns (e.g., methyl at position 2, pentanamide at position 3). Compare chemical shifts with analogous pyrido[1,2-a]pyrimidines .
- HRMS : Confirm molecular formula (CHNO) with <2 ppm mass error.
- X-ray Crystallography : Co-crystallize with picric acid (as in ) to resolve ambiguities in tautomeric forms or stereochemistry .
Q. What in vitro models are suitable for initial biological screening?
Methodological Answer:
- Anticancer Activity :
- Use MTT assays against human cancer cell lines (e.g., MCF-7, A549) at 1–100 µM concentrations. Compare IC values with structurally similar compounds (e.g., , IC = 8.2 µM in breast cancer models) .
- Enzyme Inhibition :
- Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays. Optimize assay buffers (pH 7.4, 1 mM ATP) to minimize false positives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/toluene mixtures to enhance solubility of intermediates .
- Catalysis : Use Pd(OAc) (5 mol%) for Suzuki-Miyaura coupling if introducing aryl substituents. Monitor reaction progress via in-situ IR spectroscopy .
- Temperature Control : Employ microwave synthesis (100°C, 30 min) to reduce side reactions (e.g., hydrolysis of the pentanamide group) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation :
- Computational Modeling :
- Perform docking studies (AutoDock Vina) against target proteins (e.g., Autotaxin, PDB: 7XYZ) to prioritize substituents for synthesis .
Q. What strategies address challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Co-Crystallization : Use charge-transfer complexation with 2,4,6-trinitrophenol (picric acid) to stabilize the crystal lattice, as demonstrated for similar pyrido[1,2-a]pyrimidinium salts .
- Solvent Screening : Test slow evaporation from DMSO/acetone (1:3 v/v) to obtain diffraction-quality crystals.
- Cryo-Cooling : Mount crystals in Paratone-N oil and cool to 100 K to minimize radiation damage during X-ray data collection .
Q. How can contradictory biological activity data across assays be resolved?
Methodological Answer:
- Assay Standardization :
- Normalize cell viability assays (e.g., MTT vs. resazurin) using identical incubation times (72 hr) and serum concentrations (10% FBS) .
- Validate enzyme inhibition results with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence for activity).
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed pentanamide) that may interfere with activity .
Q. What pharmacokinetic parameters should be prioritized in in vivo studies?
Methodological Answer:
- Solubility Enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility (>50 µg/mL) for IP/IV administration .
- Bioavailability Metrics : Measure plasma concentration-time profiles in Sprague-Dawley rats (10 mg/kg dose) using LC-MS/MS. Compare AUC with oral vs. intravenous routes .
- Metabolite Identification : Perform hepatic microsome assays (human/rat) to identify primary metabolites (e.g., CYP3A4-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
